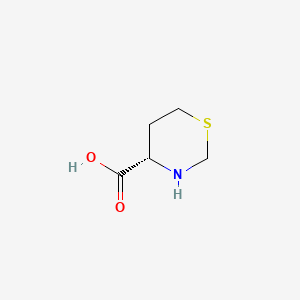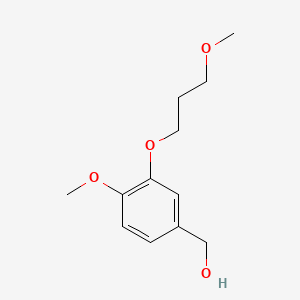![molecular formula C8H16O3S B587627 2-[4-(Methylsulfinyl)butyl]-1,3-dioxolane-d5 CAS No. 1794737-38-4](/img/new.no-structure.jpg)
2-[4-(Methylsulfinyl)butyl]-1,3-dioxolane-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Methylsulfinyl)butyl]-1,3-dioxolane-d5 is a deuterated analog of a compound that features a dioxolane ring and a methylsulfinylbutyl side chain. This compound is often used in scientific research due to its unique properties and stability, which are enhanced by the presence of deuterium atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methylsulfinyl)butyl]-1,3-dioxolane-d5 typically involves the reaction of a suitable dioxolane precursor with a methylsulfinylbutyl group. The reaction conditions often require the use of deuterated reagents to ensure the incorporation of deuterium atoms. Common reagents include deuterated solvents and deuterated methylsulfinylbutyl precursors .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(Methylsulfinyl)butyl]-1,3-dioxolane-d5 can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.
Reduction: The sulfoxide group can be reduced back to a sulfide.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the corresponding sulfide.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of a substituent on the dioxolane ring.
Wissenschaftliche Forschungsanwendungen
2-[4-(Methylsulfinyl)butyl]-1,3-dioxolane-d5 is used in various scientific research fields, including:
Chemistry: As a stable isotope-labeled compound, it is used in nuclear magnetic resonance (NMR) studies to investigate reaction mechanisms and molecular structures.
Biology: It is used in metabolic studies to trace biochemical pathways.
Medicine: It is used in drug development and pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: It is used as a reference standard in quality control and analytical chemistry
Wirkmechanismus
The mechanism of action of 2-[4-(Methylsulfinyl)butyl]-1,3-dioxolane-d5 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, making it a valuable tool in studying reaction mechanisms. The methylsulfinyl group can participate in redox reactions, affecting the compound’s overall reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[4-(Methylsulfinyl)butyl]-1,3-dioxolane: The non-deuterated analog of the compound.
Sulforaphane: An isothiocyanate with a similar methylsulfinylbutyl group but different functional groups.
4-(Methylsulfinyl)butyl isothiocyanate: Another compound with a similar side chain but different core structure.
Uniqueness
2-[4-(Methylsulfinyl)butyl]-1,3-dioxolane-d5 is unique due to the presence of deuterium atoms, which enhance its stability and make it particularly useful in NMR studies and other applications requiring stable isotope labeling .
Eigenschaften
CAS-Nummer |
1794737-38-4 |
|---|---|
Molekularformel |
C8H16O3S |
Molekulargewicht |
197.304 |
IUPAC-Name |
2-[4,4-dideuterio-4-(trideuteriomethylsulfinyl)butyl]-1,3-dioxolane |
InChI |
InChI=1S/C8H16O3S/c1-12(9)7-3-2-4-8-10-5-6-11-8/h8H,2-7H2,1H3/i1D3,7D2 |
InChI-Schlüssel |
XFHPUBUTQBXBHN-WRMAMSRYSA-N |
SMILES |
CS(=O)CCCCC1OCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-amino-1H-naphtho[1,2-d]imidazol-2(3H)-one](/img/structure/B587549.png)


![2-Chloro-1-[(2S,5R)-5-(methoxymethyl)oxolan-2-yl]ethan-1-one](/img/structure/B587555.png)
![(+)-Bis[1-{(1'R,2'R,5'R)-2'-i-propyl-5'-methylcyclohexyl}indenyl]zirconium(IV) dichloride](/img/structure/B587556.png)




